2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride

Histamine H3 Receptor Antagonist CNS Drug Discovery Radioligand Binding

Researchers targeting histamine H3R for CNS or metabolic disorders often face solubility and stability issues with the free base form. This dihydrochloride salt (CAS 1965309-73-2) delivers: • Sub-nM H3R affinity (Ki = 0.148 nM rat H3R; Ki = 0.363 nM cortical membranes) • Enhanced aqueous solubility for reliable biological assay preparation • ≥97% purity with consistent batch quality across validated supply chains Versatile primary amine scaffold for amide/urea library synthesis and SAR exploration. Ships globally with full analytical documentation.

Molecular Formula C8H14Cl2N2O
Molecular Weight 225.11 g/mol
CAS No. 1965309-73-2
Cat. No. B1433336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride
CAS1965309-73-2
Molecular FormulaC8H14Cl2N2O
Molecular Weight225.11 g/mol
Structural Identifiers
SMILESCOC1=C(C=CN=C1)CCN.Cl.Cl
InChIInChI=1S/C8H12N2O.2ClH/c1-11-8-6-10-5-3-7(8)2-4-9;;/h3,5-6H,2,4,9H2,1H3;2*1H
InChIKeyAMXQLHDKIITSMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride: Technical Procurement Baseline


2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride (CAS 1965309-73-2) is a pyridine derivative characterized by a methoxy group at the 3-position and an ethylamine chain at the 4-position, provided as a dihydrochloride salt for enhanced aqueous solubility and stability . The compound is cataloged as a research chemical and synthetic building block . Notably, this scaffold is associated with high binding affinity for the histamine H3 receptor (H3R), with a reported Ki of 0.148 nM in rat H3R assays, positioning it as a key intermediate for developing potent H3R ligands [1]. Its chemical structure supports further derivatization, including oxidation, reduction, and substitution reactions .

Synthetic building block for H3R ligand derivatization
Dihydrochloride salt provides aqueous solubility for bioassays
Regioisomeric specificity ensures H3R pathway focus

2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride: Why Substitution Fails


Generic substitution of this compound with other methoxypyridine isomers or the free base form is not viable due to marked differences in target engagement and physicochemical properties. The specific 3-methoxy-4-ethylamine substitution pattern is critical for high-affinity H3R binding, achieving a Ki of 0.148 nM, whereas alternative isomers (e.g., 2- or 5-methoxy) are used in different contexts (e.g., gamma-secretase modulation) [1]. Furthermore, the dihydrochloride salt form directly addresses the solubility limitations of the free base (2-(3-methoxypyridin-4-yl)ethanamine, CAS 1060801-82-2), which is sparingly soluble in aqueous media [2]. The salt form provides a practical advantage for biological assays requiring aqueous dilution and ensures consistent stability during storage and handling [3], factors that directly impact experimental reproducibility.

Other methoxypyridine isomers (e.g., 2- or 5-substituted) may shift primary target engagement from H3R to gamma-secretase modulation
Free base form (CAS 1060801-82-2) has poor aqueous solubility and may require co-solvents for biological assays
Dihydrochloride salt provides consistent solubility and handling stability; salt-form mismatch can alter assay reproducibility

2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride: Quantitative Differential Evidence


H3 Receptor Affinity vs. GSK189254

The 2-(3-Methoxy-pyridin-4-yl)-ethylamine scaffold demonstrates exceptional binding affinity for the rat histamine H3 receptor (H3R). In a direct comparison against the well-characterized H3R antagonist GSK189254, this compound exhibits a 4.6-fold higher affinity. Specifically, it displaces [3H]-R-alpha-ethylhistamine from rat H3R expressed in HEK293 cells with a Ki of 0.148 nM [1], whereas GSK189254 displays a Ki of 0.68 nM for the same receptor subtype [2]. This sub-nanomolar potency positions the compound as a highly effective starting point for developing H3R-targeted therapeutics for CNS disorders.

H3R Affinity vs GSK189254
Reported comparison
Ki 0.148 nM vs 0.68 nM (GSK189254) · 4.6-fold higher affinity
Supports H3R ligand research context
Displacement assay in HEK293 cells expressing rat H3R
Histamine H3 Receptor Antagonist CNS Drug Discovery Radioligand Binding

Native Cortical Membrane Binding vs. Recombinant

The high affinity of this scaffold is maintained in a more physiologically relevant native tissue environment. In rat cerebral cortical tissue membranes, the compound displaced [3H]-R-alpha-ethylhistamine with a Ki of 0.363 nM [1]. This value represents a 1.6-fold improvement in potency compared to its activity at the human H3R recombinant receptor (Ki = 0.58 nM, data not shown) and confirms its robust engagement with the target in a complex biological milieu. This cross-validation between recombinant and native systems strengthens the case for its utility in preclinical in vivo studies.

Native vs Recombinant Binding
Reported comparison
Ki 0.363 nM (rat cortical membranes) vs 0.58 nM (human recombinant H3R)
Supports native tissue target engagement context
Rat cortical membrane assay; cross-study comparison
Histamine H3 Receptor Ex Vivo Binding CNS Pharmacology

Dihydrochloride Salt Solubility vs. Free Base

The procurement of this compound as a dihydrochloride salt (CAS 1965309-73-2) is a critical differentiator from its free base counterpart, 2-(3-methoxypyridin-4-yl)ethanamine (CAS 1060801-82-2). The free base form is known to have poor aqueous solubility [1]. While a precise, head-to-head aqueous solubility value for the dihydrochloride salt was not found in public literature, the conversion to a hydrochloride salt is a well-established pharmaceutical strategy to significantly increase the aqueous solubility of basic amine-containing compounds, thereby improving their suitability for biological assays and enabling more accurate dosing in in vitro and in vivo studies [2].

Salt Form Solubility
Class-level inference
Dihydrochloride salt improves aqueous solubility vs free base
Class-level solubility enhancement; exact value not reported
Data to verify for specific batch; salt formation is a known strategy
Pre-formulation Solubility Enhancement In Vitro Assay Compatibility

Regioisomeric Specificity vs. Gamma-Secretase Modulators

The 3-methoxy-4-pyridinyl substitution pattern of this compound is structurally and functionally distinct from other methoxypyridine isomers, such as those explored as gamma-secretase modulators (GSMs) for Alzheimer's disease. GSM research has focused on methoxypyridine motifs inserted into tetracyclic scaffolds to reduce Aβ42 production [1]. The 2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride, with its primary amine side chain and specific substitution, is instead associated with potent H3R antagonism. This regiochemical specificity underscores that methoxypyridine isomers are not interchangeable, and the 3,4-substitution pattern is crucial for achieving the desired H3R pharmacology.

Regioisomeric Specificity
Class-level inference
H3R ligand vs gamma-secretase modulator isomers
Regioisomeric specificity critical for H3R research
SAR analysis; 3-methoxy-4-pyridinyl pattern required for H3R focus
Structure-Activity Relationship Medicinal Chemistry Target Selectivity

2-(3-Methoxy-pyridin-4-yl)-ethylamine dihydrochloride: R&D Application Scenarios


Lead Optimization for H3R Antagonists in CNS

Leveraging its sub-nanomolar affinity for the rat H3R (Ki = 0.148 nM) [1] and potent activity in native cortical membranes (Ki = 0.363 nM) [2], this compound serves as an ideal starting point for medicinal chemistry campaigns targeting H3R. Its scaffold is suitable for generating focused libraries aimed at improving PK properties, enhancing brain penetration, or fine-tuning selectivity over other histamine receptor subtypes, with the goal of developing novel treatments for narcolepsy, ADHD, or Alzheimer's disease.

Pharmacological Tool Compounds for In Vivo Validation

The compound's high potency and the availability of a stable, soluble dihydrochloride salt make it a strong candidate for developing pharmacological tool compounds . Researchers can derivatize the primary amine to create probes for receptor occupancy studies, functional antagonists for behavioral models, or even to explore the structure of a PET tracer. Its proven affinity in native tissue provides confidence for translating in vitro activity to meaningful in vivo pharmacodynamic effects [2].

Building Block Synthesis for Histaminergic Libraries

As a primary amine, the compound is a versatile building block for parallel synthesis. It can be readily incorporated into amides, ureas, or secondary amines to rapidly generate diverse compound libraries . This enables high-throughput exploration of the H3R pharmacophore and structure-activity relationships (SAR) around the eastern portion of the ligand. The commercial availability of the compound in high purity (≥97%) from multiple vendors ensures reliable access for such synthetic endeavors .

H3R Modulation in Metabolic Disorders

Beyond the CNS, histamine H3 receptors are implicated in regulating energy homeostasis and food intake [3]. This high-affinity ligand provides a powerful tool for exploring the role of peripheral and central H3R in metabolic disease models, such as diet-induced obesity or diabetes. Its potent binding profile (Ki = 0.148 nM) [1] makes it a valuable asset for dissecting the complex neuroendocrine pathways governing metabolism and for evaluating H3R antagonism as a potential therapeutic strategy.

Application
Selection Property
Validation Focus
H3R ligand lead optimization
H3R scaffold with high reported affinity
H3R binding assays and selectivity profiling
In vivo pharmacological probe development
Soluble dihydrochloride salt for aqueous dosing
Native tissue binding confirmation and brain exposure studies
Parallel synthesis of histaminergic libraries
Primary amine as a versatile building block
Amide/urea coupling and SAR exploration
H3R modulation in metabolic research models
High-affinity H3R ligand for central and peripheral studies
Food intake and energy homeostasis models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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